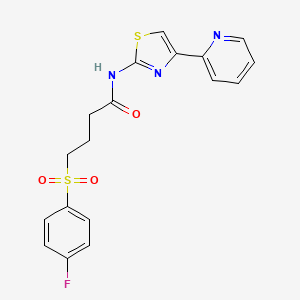

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic molecules characterized by the presence of sulfonyl, pyridinyl, and thiazolyl groups attached to a butanamide backbone. Such compounds are of interest for their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The specific functionalities present in this compound suggest its potential utility in exploring novel chemical reactions, developing new materials, or as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of compounds related to "4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide" often involves multi-step organic reactions, including Pummerer-type reactions and reactions with activated sulfoxides and fluoropyridine derivatives. For instance, N-alkylated 4-pyridones have been obtained through one-pot procedures involving Pummerer reactions, demonstrating the synthetic accessibility of complex structures through innovative methodologies (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized by techniques such as single crystal diffraction, revealing details like crystallization patterns, π–π interactions, and hydrogen bonding. These structural analyses provide insights into the molecular conformation and stability essential for understanding the material's properties and reactivity (Balu & Gopalan, 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and reactions with different electrophiles and nucleophiles, demonstrating their versatility. For example, they can undergo transformations leading to the synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Kariuki et al., 2021).

Applications De Recherche Scientifique

Chemical Probe Development

A study introduces a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, employing a design that includes an intramolecular charge transfer pathway. This probe, utilizing a sulfonamide bond potentially reversible through a 4-dimethylaminopyridine-like resonance, demonstrates high selectivity and sensitivity, marking its utility in environmental and biological sciences for thiophenol sensing in water samples with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Material Science

In material science, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in creating fluorinated polyamides containing pyridine and sulfone moieties. These polymers, noted for their low dielectric constants, high thermal stability, and mechanical strength, could be cast into transparent, flexible films, indicating their potential in electronic applications (Liu et al., 2013).

Heterocyclic Compound Synthesis

The paper on acetoacetanilides in heterocyclic synthesis presents a method for creating thienopyridines and other fused derivatives. This approach emphasizes the versatile application of sulfonamide in synthesizing complex heterocyclic structures, highlighting its significance in developing pharmaceuticals and organic materials (Harb et al., 2006).

Pharmacological Applications

A study on imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors showcases the therapeutic potential of sulfonamide-based compounds in cancer treatment. Through chemical optimization, a compound was identified with significant inhibitory activity and selectivity for p110α over other PI3K isoforms, presenting a promising avenue for cancer therapy (Hayakawa et al., 2007).

Medicinal Chemistry

In medicinal chemistry, a sulfur-functionalized aminoacrolein derivative was utilized for the selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. Demonstrating the utility of this approach through a 3-step parallel medicinal chemistry protocol, the study underscores the role of sulfonamide in facilitating rapid access to heterocyclic compounds for pharmacological applications (Tucker et al., 2015).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c19-13-6-8-14(9-7-13)27(24,25)11-3-5-17(23)22-18-21-16(12-26-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTZQFYOJROSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)

![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)